1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Overview
Description
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a dimethylpyrazole moiety, and a sulfonyl piperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:
Formation of the 2-iodobenzoyl intermediate: This step involves the iodination of benzoyl chloride using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Synthesis of the 3,5-dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Coupling of the intermediates: The 2-iodobenzoyl intermediate is then coupled with the 3,5-dimethyl-1H-pyrazole using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Sulfonylation: The resulting compound is then reacted with piperidine and a sulfonyl chloride derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the iodinated benzoyl group can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
- 1-{[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
- 1-{[1-(2-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Uniqueness
The presence of the iodine atom in 1-{[1-(2-iodobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine distinguishes it from its halogenated analogs. Iodine’s larger atomic radius and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(2-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O3S/c1-12-16(25(23,24)20-10-6-3-7-11-20)13(2)21(19-12)17(22)14-8-4-5-9-15(14)18/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJYYJIQNJWSEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2I)C)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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